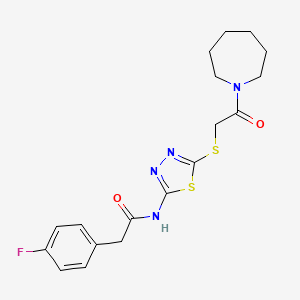

N-(5-((2-(azepan-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(4-fluorophenyl)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[5-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-(4-fluorophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21FN4O2S2/c19-14-7-5-13(6-8-14)11-15(24)20-17-21-22-18(27-17)26-12-16(25)23-9-3-1-2-4-10-23/h5-8H,1-4,9-12H2,(H,20,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJAIWPMKIQYVIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(=O)CSC2=NN=C(S2)NC(=O)CC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21FN4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-((2-(azepan-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(4-fluorophenyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores the synthesis, mechanisms of action, and biological activities of this compound, drawing from diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features several key structural components:

- Thiadiazole Ring : Known for its diverse pharmacological properties.

- Azepan Moiety : Contributes to the compound's biological activity.

- Fluorophenyl Group : Enhances lipophilicity and potential receptor interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A general synthetic pathway includes:

- Formation of the thiadiazole ring through cyclization reactions.

- Introduction of the azepan group via nucleophilic substitution.

- Final acylation to form the acetamide structure.

Specific reagents and conditions are crucial for optimizing yield and purity but are not extensively documented in the literature.

Anticancer Properties

Research indicates that thiadiazole derivatives exhibit significant anticancer activity. Preliminary studies have shown that this compound can inhibit cancer cell proliferation effectively against various cancer cell lines. The mechanism may involve:

- Induction of Apoptosis : Triggering programmed cell death in cancer cells.

- Cell Cycle Arrest : Preventing cancer cells from dividing and proliferating.

In vitro assays have demonstrated that the compound exhibits IC50 values comparable to established anticancer agents, suggesting its potential as a lead compound for further development.

Antimicrobial Activity

Thiadiazole derivatives are also known for their antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial strains. The compound's mechanism may include:

- Inhibition of Bacterial Cell Wall Synthesis : Disrupting the integrity of bacterial cells.

Preliminary results suggest that this compound shows promising antibacterial activity, warranting further investigation into its spectrum of activity.

Neuroprotective Effects

Emerging studies indicate potential neuroprotective effects attributed to compounds with similar structures. The presence of the azepan moiety may enhance binding to neurotransmitter receptors, potentially offering therapeutic benefits in neurodegenerative diseases.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Anticancer Activity | Demonstrated significant inhibition of proliferation in multiple cancer cell lines with IC50 values in low micromolar range. |

| Antimicrobial Testing | Exhibited notable antibacterial activity against Gram-positive and Gram-negative bacteria. |

| Neuroprotective Potential | Suggested protective effects against neuronal cell death in models of neurodegeneration. |

Q & A

Basic: What are the optimal synthetic routes and critical reaction parameters for this compound?

Methodological Answer:

The synthesis typically involves multi-step reactions, including thiadiazole ring formation, thioether linkage introduction, and acylation. Key steps:

- Thiadiazole Core Formation : Cyclocondensation of thiosemicarbazides with carboxylic acids under acidic conditions (e.g., H₂SO₄) .

- Thioether Coupling : Reaction of a thiol-containing intermediate with 2-(azepan-1-yl)-2-oxoethyl halide (e.g., bromide) in polar aprotic solvents (DMF, DCM) with a base (K₂CO₃) to facilitate nucleophilic substitution .

- Acylation : Final acetamide group introduction via coupling with 2-(4-fluorophenyl)acetic acid using EDCI/HOBt or DCC as activating agents .

Critical Parameters : - Temperature control (0–5°C for acylation; reflux for cyclocondensation).

- Solvent purity (anhydrous DMF for moisture-sensitive steps).

- Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) .

Basic: Which characterization techniques are essential to confirm structural integrity?

Methodological Answer:

- NMR Spectroscopy :

- ¹H/¹³C NMR : Verify thiadiazole ring protons (δ 7.5–8.5 ppm for aromatic), azepane methylene (δ 1.5–2.5 ppm), and 4-fluorophenyl signals (δ 7.0–7.4 ppm, doublets for para-F) .

- HSQC/HMBC : Confirm connectivity between thiadiazole sulfur and adjacent groups .

- Mass Spectrometry (HRMS) : Validate molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of azepane moiety) .

- Elemental Analysis : Ensure <0.4% deviation for C, H, N, S .

Basic: How is preliminary biological activity assessed for this compound?

Methodological Answer:

- In Vitro Assays :

- Anticancer : MTT assay against cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ calculation .

- Anti-inflammatory : COX-2 inhibition via ELISA, comparing % inhibition to celecoxib .

- Antimicrobial : Broth microdilution (MIC determination against S. aureus, E. coli) .

- Controls : Include reference drugs (e.g., doxorubicin for cytotoxicity) and solvent-only blanks .

Advanced: What strategies are used to elucidate its mechanism of action?

Methodological Answer:

- Molecular Docking :

- Target enzymes (e.g., COX-2, EGFR kinase) using AutoDock Vina. Analyze binding poses of the thiadiazole core and 4-fluorophenyl group in hydrophobic pockets .

- Validate docking scores (<-8.0 kcal/mol suggests strong binding) .

- Biochemical Assays :

- Enzyme Inhibition : Measure IC₅₀ for purified targets (e.g., topoisomerase II) via fluorescence-based assays .

- Cellular Pathway Analysis : Western blotting for apoptosis markers (Bax/Bcl-2 ratio) or phosphorylated kinases .

Advanced: How can structure-activity relationships (SAR) guide analog design?

Methodological Answer:

- Substituent Variation :

- Thiadiazole Modifications : Replace azepane with piperidine to assess ring size impact on solubility and activity .

- Fluorophenyl Position : Compare para-F (current compound) vs. meta-F analogs for electronic effects on target binding .

- Bioisosteric Replacement :

- Swap thioether with sulfoxide/sulfone to evaluate oxidation state effects on stability and potency .

- Data-Driven Design :

- Prioritize analogs with >50% inhibition in primary assays and logP <3.5 (calculated via ChemDraw) for lead optimization .

Advanced: How should contradictory biological data (e.g., varying IC₅₀ across assays) be resolved?

Methodological Answer:

- Assay Validation :

- Replicate experiments in triplicate with independent compound batches to rule out synthesis variability .

- Cross-validate using orthogonal methods (e.g., SPR for binding affinity if docking suggests a direct target) .

- Contextual Analysis :

- Check cell line-specific factors (e.g., MCF-7 vs. HeLa permeability differences due to P-gp expression) .

- Adjust assay conditions (e.g., serum-free media to reduce protein binding artifacts) .

- Computational Modeling :

- Use molecular dynamics simulations to assess target flexibility and ligand residence time .

Advanced: What analytical methods resolve stability issues in aqueous buffers?

Methodological Answer:

- Forced Degradation Studies :

- Expose compound to pH 1–13 buffers (37°C, 24h) and monitor degradation via HPLC-UV .

- Identify hydrolytic cleavage points (e.g., acetamide bond) using LC-MS/MS .

- Stabilization Strategies :

- Lyophilize with cyclodextrins to enhance shelf life .

- Formulate as nanoparticles (PLGA-based) for controlled release in biological systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.